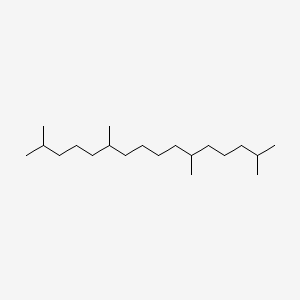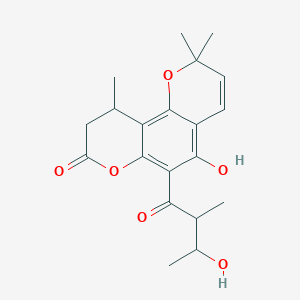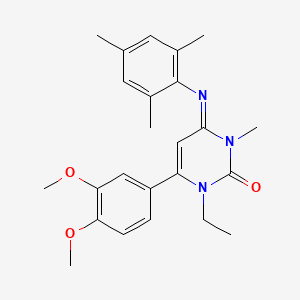
ISOBORNYL THIOCYANOACETATE
Vue d'ensemble
Description
Le thiocyanoacétate d'isobornéol est un composé chimique de formule moléculaire C₁₃H₁₉NO₂S et d'une masse molaire de 253,36 g/mol . Il est connu pour son utilisation comme insecticide et fongicide, bien qu'il soit désormais considéré comme obsolète . Le composé est également désigné par plusieurs autres noms, notamment bornate, thanite et thiocyanoacétate de terpinyle .
Méthodes De Préparation
La préparation du thiocyanoacétate d'isobornéol implique la réaction du camphène avec l'acide chloroacétique. Dans une synthèse typique, 200 g de camphène et 150 g d'acide chloroacétique sont chauffés pendant 16 heures à 125 °C. Le produit obtenu est ensuite refroidi à température ambiante et lavé à l'eau . Cette méthode permet d'obtenir un produit de qualité technique contenant 82 % ou plus de thiocyanoacétate d'isobornéol, ainsi que d'autres terpènes et dérivés .
Analyse Des Réactions Chimiques
Le thiocyanoacétate d'isobornéol subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les acides forts, les bases et les agents oxydants. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du thiocyanoacétate d'isobornéol peut conduire à la formation des sulfoxydes ou des sulfones correspondants .
Applications de la recherche scientifique
Le thiocyanoacétate d'isobornéol a été utilisé dans la recherche scientifique principalement comme insecticide et fongicide. Il a été testé pour son efficacité dans le contrôle de divers parasites, notamment les mouches, dans les étables et les situations domestiques . De plus, il a été utilisé dans des études portant sur son potentiel pour la capture de poissons vivants . Malgré son obsolescence, il reste un composé d'intérêt dans l'étude des insecticides et des fongicides de contact.
Mécanisme d'action
Le mécanisme d'action du thiocyanoacétate d'isobornéol implique sa décomposition en ions cyanure, à la fois in vivo et in vitro. Ces ions cyanure sont toxiques et interfèrent avec la respiration cellulaire en inhibant la cytochrome c oxydase, une enzyme clé de la chaîne de transport des électrons . Cette inhibition empêche la réduction de l'oxygène en eau, conduisant finalement à une toxicité cellulaire et à la mort .
Applications De Recherche Scientifique
Isobornyl thiocyanoacetate has been used in scientific research primarily as an insecticide and fungicide. It has been tested for its efficacy in controlling various pests, including flies, in livestock houses and domestic situations . Additionally, it has been used in studies investigating its potential for live fish collection . Despite its obsolescence, it remains a compound of interest in the study of contact insecticides and fungicides.
Mécanisme D'action
The mechanism of action of isobornyl thiocyanoacetate involves its decomposition into cyanide ions, both in vivo and in vitro. These cyanide ions are toxic and interfere with cellular respiration by inhibiting cytochrome c oxidase, a key enzyme in the electron transport chain . This inhibition prevents the reduction of oxygen to water, ultimately leading to cellular toxicity and death .
Comparaison Avec Des Composés Similaires
Le thiocyanoacétate d'isobornéol appartient à la classe des monoterpènes bicycliques, qui sont caractérisés par leurs deux cycles fusionnés. Des composés similaires comprennent l'isobornéol, le thiocyanoacétate de terpinyle et d'autres esters d'acide thiocyanoacétique . Comparé à ces composés, le thiocyanoacétate d'isobornéol est unique dans sa combinaison spécifique d'une structure bicyclique et d'un groupe fonctionnel thiocyanoacétate, ce qui contribue à ses propriétés chimiques et biologiques distinctes .
Propriétés
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-thiocyanatoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-12(2)9-4-5-13(12,3)10(6-9)16-11(15)7-17-8-14/h9-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEVGHXRXDBAOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)CSC#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859208 | |
| Record name | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl (thiocyanato)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Technical grade: Yellow oily liquid; Contains up to 18% other terpenes; [Merck Index] Yellow, reddish-yellow, or amber liquid; [HSDB] | |
| Record name | Isobornyl thiocyanoacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5671 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
95 °C @ 0.06 mm Hg | |
| Record name | ISOBORNYL THIOCYANOACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1727 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
82 °C ; 180 °F /TECHNICAL PRODUCT/ | |
| Record name | ISOBORNYL THIOCYANOACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1727 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in alcohol, benzene, chloroform, ether; practically insoluble in water. | |
| Record name | ISOBORNYL THIOCYANOACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1727 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.1465 @ 25 °C/4 °C | |
| Record name | ISOBORNYL THIOCYANOACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1727 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000025 [mmHg], 0.06 MM HG @ 95 °C | |
| Record name | Isobornyl thiocyanoacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5671 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ISOBORNYL THIOCYANOACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1727 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
...THIOCYANATES HAVE RAPID PARALYTIC ACTION TO INSECTS THAT IS CLEARLY ATTRIBUTABLE TO ACTION OF THIOCYANO GROUP. ...COMPD REPRESENT CLASSICAL CONCEPT OF CONDUCTOPHORIC GROUP, WHICH PRODUCES EFFECTIVE CONCN OF MOL @ SITE OF LESION & TOXOPHORIC GROUP (SCN), WHICH PRODUCES BIOCHEMICAL LESION. /THIOCYANATES/ | |
| Record name | ISOBORNYL THIOCYANOACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1727 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CLEAR, AMBER LIQUID, Yellow, oily liquid, REDDISH-YELLOW OILY LIQUID /TECHNICAL PRODUCT/ | |
CAS No. |
20285-28-3, 115-31-1 | |
| Record name | Isobornyl thiocyanoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020285283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOBORNYL THIOCYANOACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1727 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![N-[7-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-methoxyacetamide](/img/structure/B1219921.png)
